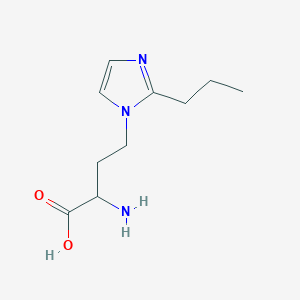
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid is a synthetic organic compound with the molecular formula C10H17N3O2 and a molecular weight of 211.26 g/mol . This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a butanoic acid moiety. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions . The process typically includes the use of specific catalysts and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The imidazole ring can participate in electrophilic substitution reactions due to the presence of nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various imidazole derivatives .
Scientific Research Applications
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activity of imidazole derivatives.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to various receptors and enzymes, influencing their activity. This interaction can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanoic acid
- 2-Amino-4-(2-ethyl-1h-imidazol-1-yl)butanoic acid
- 2-Amino-4-(2-butyl-1h-imidazol-1-yl)butanoic acid
Uniqueness
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid is unique due to its specific propyl substitution on the imidazole ring. This substitution can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-4-(2-propylimidazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-2-3-9-12-5-7-13(9)6-4-8(11)10(14)15/h5,7-8H,2-4,6,11H2,1H3,(H,14,15) |
InChI Key |
WJLDSRULDARRIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CN1CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















